(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide
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Overview
Description
(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide is an organic compound that features a morpholine ring, a phenyl group, and a thienyl group connected through a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide typically involves the following steps:
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Formation of the Propenamide Backbone: : The initial step involves the formation of the propenamide backbone. This can be achieved through a condensation reaction between 2-phenyl-3-(2-thienyl)-2-propenoic acid and 3-morpholinopropylamine under dehydrating conditions. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (E)-isomer.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated purification systems can streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:
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Oxidation: : The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The propenamide double bond can be reduced to form the corresponding saturated amide using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Saturated amides
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide has several applications in scientific research:
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Medicinal Chemistry: : It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the morpholine ring.
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Materials Science: : The compound can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism by which (E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholinopropyl)-2-phenylacetamide: Lacks the thienyl group, which may reduce its versatility in chemical reactions.
N-(3-morpholinopropyl)-3-(2-thienyl)propenamide: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide is unique due to the combination of the morpholine ring, phenyl group, and thienyl group. This combination provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
(E)-N-(3-morpholin-4-ylpropyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(21-9-5-10-22-11-13-24-14-12-22)19(16-18-8-4-15-25-18)17-6-2-1-3-7-17/h1-4,6-8,15-16H,5,9-14H2,(H,21,23)/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGWFHQMFUZLTD-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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